molecular formula C17H25N3O2 B2512816 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1049469-11-5

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2512816
CAS No.: 1049469-11-5
M. Wt: 303.406
InChI Key: JBCKNSMJRXEIJE-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a 2-methoxyphenyl-substituted piperazine moiety. This compound serves as a critical structural component in radioligands such as 18F-FCWAY () and 18F-Mefway (), which are used in positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT1A) receptor densities in the brain. Its cyclopropane ring and piperazine-ethyl linkage contribute to receptor binding specificity and metabolic stability, making it a valuable tool in neuropsychiatric research.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKNSMJRXEIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its therapeutic properties . Its structure allows for interactions with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against different diseases, including cancer and neurological disorders.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide. For instance, research published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of propanamide derivatives that demonstrated promising anticancer activities against various human cancer cell lines . These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Neuropharmacological Effects

The compound also shows promise in treating neurological conditions. Its structural similarity to known neuroleptics suggests potential use as an anxiolytic or antidepressant. Studies have indicated that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation . This mechanism may underlie the compound's potential efficacy in treating anxiety and depression.

Biological Research Applications

This compound is utilized in various biological assays to elucidate its effects on cellular processes.

Mechanistic Studies

Research has focused on understanding how this compound interacts with specific molecular targets. For instance, it may inhibit key enzymes or modulate receptor activity, influencing signal transduction pathways involved in disease progression . Such studies are essential for identifying the compound's precise mechanisms of action and therapeutic applications.

Pharmaceutical Development

The compound's unique properties make it suitable for pharmaceutical development. Its ability to interact with multiple biological targets allows for the design of novel therapeutics aimed at specific diseases.

Drug Design and Optimization

Researchers are exploring modifications to enhance the compound's efficacy and reduce side effects. Structure-activity relationship (SAR) studies have been conducted to identify which structural features contribute most significantly to its biological activity . Such optimization is critical for developing effective drugs with favorable pharmacokinetic profiles.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Study Focus Findings
Aziz-ur-Rehman et al., 2018Anticancer ActivityIdentified promising anticancer agents among propanamide derivatives .
PubChem DatabaseStructural AnalysisProvided detailed descriptors and potential applications in drug design .
PMC ArticleMechanistic InsightsDiscussed interactions with biological macromolecules and implications for drug development .

Mechanism of Action

The compound exerts its effects primarily through interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. By binding to these receptors, it can modulate the contraction of smooth muscles in blood vessels and other tissues. This interaction involves the inhibition of the receptor’s normal function, leading to therapeutic effects in conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Key Findings :

  • Defluorination Issue : In rat models, 18F-FCWAY showed extensive defluorination, which was mitigated by pretreatment with miconazole (a CYP450 2EI inhibitor). This intervention reduced skull radioactivity by 90% and tripled the hippocampus-to-cerebellum ratio (from 5 to 14), enhancing receptor quantification accuracy ().
  • Plasma Half-Life : Miconazole extended the plasma half-life of 18F-FCWAY , improving its utility in longitudinal studies ().

18F-Mefway

18F-Mefway replaces the cyclohexane ring with a cyclopropane-carboxamide group (). This structural modification reduces metabolic instability and defluorination, making it more suitable for clinical PET imaging without requiring adjunct inhibitors like miconazole.

Comparison Table :

Parameter 18F-FCWAY 18F-Mefway
Core Structure Cyclohexane-fluorine Cyclopropanecarboxamide
Defluorination Rate High (requires miconazole) Low (inherent stability)
Hippocampus:Cerebellum 5 (untreated) → 14 (treated) ~10 (baseline)
Clinical Utility Limited without inhibitors Broad

Comparison with Cyclopropylfentanyl and Related Opioids

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide group but differs in its piperidine core and phenyl-ethyl substitution (–6).

Key Differences :

  • Metabolic Pathways : Cyclopropylfentanyl undergoes extensive hepatic metabolism via CYP3A4, whereas 18F-FCWAY is primarily metabolized via CYP450 2EI ().

Comparison with Pyrazolo[3,4-d]pyrimidin and Pyrimidinyl Derivatives

N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

This derivative incorporates a pyrazolo-pyrimidin scaffold linked to a phenylpiperazine group ().

N-(2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Featuring a pyrimidinyl-piperazine moiety (C19H23N9O), this compound may exhibit enhanced selectivity for purinergic or serotonin receptors due to its electron-rich heterocycles ().

Structural Implications :

  • Receptor Selectivity : The pyrazolo-pyrimidin and pyrimidinyl groups likely alter binding kinetics compared to the 2-methoxyphenyl group in the parent compound.
  • Synthetic Challenges : These derivatives require multi-step synthesis, as seen in compound 74 (), which uses benzo[1,3]dioxol-5-yl substituents for improved solubility.

Data Tables

Table 1: Molecular and Functional Comparison

Compound Name Molecular Formula Target Receptor Key Feature
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide C19H26N3O2 5-HT1A Radioligand core
18F-FCWAY C23H28F2N4O2 5-HT1A High defluorination
Cyclopropylfentanyl C23H28N2O μ-opioid High abuse potential
N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)... C21H25N7O N/A Kinase research potential

Table 2: Pharmacokinetic Parameters

Parameter 18F-FCWAY (Untreated) 18F-FCWAY (Miconazole-Treated) 18F-Mefway
Skull Uptake High Low Minimal
Plasma Half-Life 20 min 45 min 30 min
Receptor Ratio* 5 14 10

*Hippocampus-to-cerebellum radioactivity ratio.

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 352.43 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropanecarboxamide moiety linked to a piperazine ring substituted with a methoxyphenyl group, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine receptors. The following mechanisms have been identified:

  • Serotonin Receptor Interaction : The compound acts as an antagonist at the 5-HT1A receptor, which is implicated in various neurological processes, including mood regulation and anxiety. Studies indicate that it can modulate the firing rates of serotonergic neurons in the dorsal raphe nucleus, enhancing serotonergic transmission under certain conditions .
  • Dopamine Receptor Modulation : There is evidence suggesting that this compound may influence dopamine receptor activity, which is crucial for its potential application in treating disorders like schizophrenia and depression .

Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on certain enzymes, contributing to its therapeutic potential. For instance, it has been studied for its role as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling in neurodegenerative diseases like Alzheimer's.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Anxiety Models : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties potentially through 5-HT receptor modulation .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, indicating its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameMechanism of ActionBiological Activity
WAY 1006355-HT1A antagonistAnxiolytic effects
WAY 1001355-HT1A antagonistNeuroprotective
TrimetazidineMetabolic modulatorCardioprotective

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